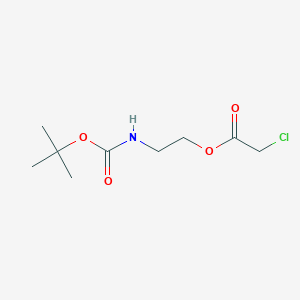

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

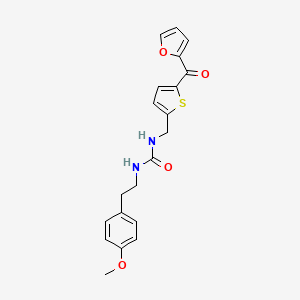

“2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate” is a chemical compound with the CAS Number: 1140502-96-0. It has a molecular weight of 237.68 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)ethyl 2-chloroacetate .

Molecular Structure Analysis

The InChI code for “2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate” is 1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Novel t-Butoxycarbonylating Reagents

Researchers have developed several t-butoxycarbonyl derivatives of oximes through corresponding oxime chloroformates. Diethyl (t-butoxycarbonyloxyimino)malonate and 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile were specifically utilized for the preparation of t-butoxycarbonylamino acids under various conditions, illustrating the role of similar compounds in peptide synthesis and the introduction of protective groups in amino acids (Itoh, Hagiwara, & Takashi, 1977).

Optimization in Synthesis Processes

The synthesis of ethyl(2-phthalimidoethoxy)acetate through alkylation of 2-phthalimidoethanol with ethyl chloroacetate was optimized using factorial design. This optimization led to a yield increase from 25% to 52% and proposed methods to reduce side products, showcasing the significance of process optimization in chemical synthesis, which could be applicable to the synthesis of compounds like 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate (Synoradzki, Janczewski, & Włostowski, 2005).

Stereospecific Synthesis for Peptide Application

The stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraints in peptides involves catalytic hydrogenation of a β-ketoester, obtained from Boc-Orn (Z)-OH and ethyl lithioacetate, to produce ethyl (2R,3S)-3-tert-butoxycarbonylamino-2-piperidineacetic acid. This method underscores the utility of such compounds in designing peptides with specific structural features (Gomez-Monterrey et al., 1993).

Multistep Synthesis for Complex Molecules

A multistep gram-scale synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate from commercially available l-DOPA highlights the intricate processes involved in synthesizing complex molecules with specific functional groups, demonstrating the broader applicability of methods for compounds including 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate (Lentini et al., 2019).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDKCPWOFDXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)

![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)